3-Deoxy-glycero-pentos-2-ulose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Deoxy-glycero-pentos-2-ulose is a unique carbohydrate compound with the molecular formula and a molecular weight of approximately 132.11 g/mol. This compound is classified as a pentose sugar derivative, specifically a 3-deoxy sugar, which means it lacks an oxygen atom at the third carbon position compared to its parent sugar. It is also known as 3-deoxy-D-glycero-pentos-2-ulose or 3-deoxyxylosone. The structure of this compound includes a ketone functional group, contributing to its reactivity and biological significance.

- Oxidation: This reaction can be facilitated by enzymes such as glucose oxidase, converting the aldehyde group into a carboxylic acid.

- Reduction: Reducing agents like sodium borohydride can reduce the ketone group to an alcohol.

- Substitution: The compound can engage in substitution reactions with reagents such as aminoguanidine, leading to the formation of stable products that have potential biological activity .

These reactions are critical for synthesizing derivatives that may have enhanced properties or activities.

Research indicates that 3-Deoxy-glycero-pentos-2-ulose plays a significant role in biological systems. It has been shown to participate in the degradation pathways of L-ascorbic acid (vitamin C), which highlights its importance in metabolic processes. Additionally, studies have explored its interaction with aminoguanidine, suggesting potential implications in the formation of advanced glycation end products (AGEs), which are associated with various diseases, including diabetes and aging-related conditions .

The synthesis of 3-Deoxy-glycero-pentos-2-ulose can be accomplished through several methods:

- Indium-Mediated Allylation Reaction: This method allows for the construction of carbohydrate structures containing the 3-deoxy-2-ulose motif and is notable for its efficiency and specificity .

- Degradation of Natural Polysaccharides: Industrial production often involves breaking down polysaccharides derived from natural sources, which can yield this compound alongside other sugars.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

3-Deoxy-glycero-pentos-2-ulose has diverse applications across various fields:

- Chemistry: It serves as a precursor for synthesizing complex carbohydrate structures, which are essential in glycoscience.

- Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.

- Medicine: Its potential role in inhibiting glycation processes makes it a candidate for therapeutic research related to diabetes and other metabolic disorders.

- Industry: The stability and unique properties of this compound make it valuable in food chemistry and biotechnology applications .

Interaction studies involving 3-Deoxy-glycero-pentos-2-ulose primarily focus on its reaction with aminoguanidine. This interaction leads to the formation of stable products that can be analyzed for their biological activities. Research has shown that these products may inhibit pathways leading to the formation of AGEs, suggesting therapeutic potential against conditions exacerbated by glycation .

Several compounds share structural similarities with 3-Deoxy-glycero-pentos-2-ulose, including:

- 3-Deoxy-L-glycero-pentos-2-ulose (3-deoxy-L-xylosone): A stereoisomer differing in configuration at specific carbon centers.

- L-threo-pentos-2-ulose (L-xylosone): Another stereoisomer that exhibits unique properties and reactivity patterns.

- 3-Deoxy-D-erythro-hexos-2-ulose: A hexose derivative that shares some reactivity but differs significantly in structure.

Uniqueness

The uniqueness of 3-Deoxy-glycero-pentos-2-ulose lies in its specific structural features and the range of

3-Deoxy-glycero-pentos-2-ulose possesses the molecular formula C5H8O4, representing a pentose sugar derivative with five carbon atoms, eight hydrogen atoms, and four oxygen atoms [1]. The compound exhibits a molecular weight of 132.11 grams per mole, as determined through computational analysis and mass spectrometric measurements [1] [2]. The exact mass of this deoxy sugar has been precisely calculated to be 132.04225873 Daltons, providing critical information for accurate mass spectrometric identification and analysis [1].

The monoisotopic mass of 132.04225 Daltons further confirms the molecular composition and serves as a definitive parameter for analytical characterization [2]. This exact mass measurement is particularly significant in differentiating 3-Deoxy-glycero-pentos-2-ulose from other isomeric compounds sharing the same molecular formula but differing in structural arrangement [2] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H8O4 | [1] |

| Molecular Weight | 132.11 g/mol | [1] |

| Exact Mass | 132.04225873 Da | [1] |

| Monoisotopic Mass | 132.04225 Da | [2] |

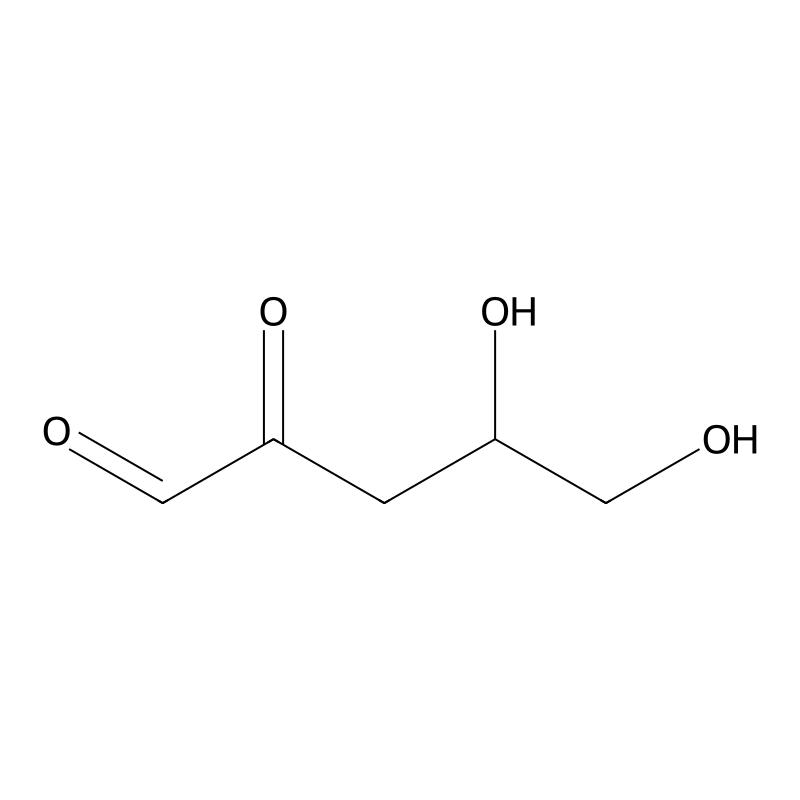

Structural Configuration as (4S)-4,5-dihydroxy-2-oxopentanal

The structural configuration of 3-Deoxy-glycero-pentos-2-ulose is systematically described by its International Union of Pure and Applied Chemistry name: (4S)-4,5-dihydroxy-2-oxopentanal [1]. This nomenclature precisely defines the stereochemical arrangement and functional group positioning within the pentose framework [1]. The compound features a ketone functional group at the C-2 position and an aldehyde group at the C-1 position, classifying it as a ketoaldopentose [1].

The hydroxyl groups are positioned at the C-4 and C-5 carbons, with the C-4 carbon exhibiting S-configuration stereochemistry [1]. The absence of a hydroxyl group at the C-3 position distinguishes this compound as a deoxy sugar, specifically designated as 3-deoxy [1]. The structural representation follows the Simplified Molecular Input Line Entry System notation as C(C@@HO)C(=O)C=O, which encodes the three-dimensional molecular architecture [1] [2].

The International Chemical Identifier string InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2/t5-/m0/s1 provides a comprehensive structural description that includes stereochemical information [1] [2]. The corresponding International Chemical Identifier Key QFNWRVAZZYFNCF-YFKPBYRVSA-N serves as a unique identifier for database searches and chemical informatics applications [1] [2].

Stereochemistry and Isomeric Forms

3-Deoxy-glycero-pentos-2-ulose exhibits specific stereochemical characteristics that define its three-dimensional molecular structure [1]. The compound contains one chiral center at the C-4 position, which adopts the S-configuration, resulting in the systematic name (4S)-4,5-dihydroxy-2-oxopentanal [1]. This stereochemical arrangement determines the spatial orientation of the hydroxyl groups and influences the compound's biological and chemical properties [9].

The glycero designation in the compound name indicates the specific stereochemical configuration of the hydroxyl groups, following established carbohydrate nomenclature conventions [9]. Isomeric forms of this deoxy sugar include the corresponding L-enantiomer, 3-Deoxy-L-glycero-pentos-2-ulose, which exhibits opposite stereochemistry at the chiral center [5] [12]. The D- and L-forms represent non-superimposable mirror images that display identical physical properties but differ in their optical rotation and biological activities [5].

The stereochemical relationship between these isomers follows the established principles of carbohydrate chemistry, where the D- and L-designations refer to the configuration of the highest numbered chiral carbon atom [11]. The presence of these stereoisomers is significant in biochemical contexts, as enzymes typically exhibit high specificity for particular stereochemical configurations [9] [12].

| Stereoisomer | Configuration | Optical Activity |

|---|---|---|

| D-form | (4S) | Dextrorotatory |

| L-form | (4R) | Levorotatory |

Physical and Chemical Properties

The physical properties of 3-Deoxy-glycero-pentos-2-ulose reflect its classification as a polar, water-soluble carbohydrate derivative [4]. The compound exhibits a calculated density of 1.309 grams per cubic centimeter, indicating a relatively dense molecular structure compared to simple hydrocarbons [4]. The boiling point has been estimated at 316.5 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, suggesting significant intermolecular hydrogen bonding interactions [4].

The flash point of 159.5 degrees Celsius indicates the temperature at which the compound can form ignitable vapor-air mixtures under specific conditions [4]. The refractive index of 1.476 provides information about the compound's optical properties and molecular density [4]. These physical constants are essential for identification and purification procedures in laboratory settings [4].

Chemical properties of 3-Deoxy-glycero-pentos-2-ulose are largely determined by the presence of multiple functional groups, including aldehyde, ketone, and hydroxyl functionalities [1]. The compound exhibits typical reactivity patterns associated with carbonyl compounds, including nucleophilic addition reactions and condensation processes [9]. The hydroxyl groups contribute to the compound's hydrophilic character and ability to form hydrogen bonds with water and other polar solvents [1].

| Property | Value | Units |

|---|---|---|

| Density | 1.309 | g/cm³ |

| Boiling Point | 316.5 | °C at 760 mmHg |

| Flash Point | 159.5 | °C |

| Refractive Index | 1.476 | - |

Spectroscopic and Spectrometric Characteristics

Mass spectrometric analysis of 3-Deoxy-glycero-pentos-2-ulose reveals characteristic fragmentation patterns and ionization behaviors that facilitate structural identification [2]. In positive ion mode mass spectrometry, the compound readily forms sodium adduct ions [M+Na]+ at mass-to-charge ratio 155.03147, which is commonly observed for carbohydrate derivatives [2]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 133.04953, providing direct molecular weight confirmation [2].

The predicted collision cross section values vary depending on the ionization mode and adduct formation [2]. For the [M+H]+ adduct, the collision cross section is calculated at 124.9 square Angstroms, while the [M+Na]+ adduct exhibits a larger cross section of 131.7 square Angstroms [2]. These measurements are valuable for ion mobility spectrometry applications and structural characterization [2].

In negative ion mode, the compound forms deprotonated molecular ions [M-H]- at mass-to-charge ratio 131.03497 with a collision cross section of 122.6 square Angstroms [2]. Additional adduct ions include [M+NH4]+ at 150.07607 and [M+K]+ at 171.00541, each with distinct collision cross section values [2]. The formation of water loss fragments [M+H-H2O]+ at mass-to-charge ratio 115.03951 indicates the presence of readily eliminable hydroxyl groups [2].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [12]. The aldehyde proton typically appears in the downfield region of proton nuclear magnetic resonance spectra, while the hydroxyl protons exhibit variable chemical shifts depending on hydrogen bonding interactions [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons and the hydroxyl-bearing carbons [12].

| Ion Type | m/z | Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 133.04953 | 124.9 |

| [M+Na]+ | 155.03147 | 131.7 |

| [M-H]- | 131.03497 | 122.6 |

| [M+NH4]+ | 150.07607 | 145.2 |

Computational Properties and Molecular Descriptors

Computational analysis of 3-Deoxy-glycero-pentos-2-ulose reveals important molecular descriptors that predict its physicochemical behavior and biological interactions [1]. The calculated logarithm of the partition coefficient (XLogP3-AA) is -1.8, indicating strong hydrophilic character and preferential solubility in aqueous phases rather than lipophilic environments [1]. This negative partition coefficient value suggests limited membrane permeability and reduced bioavailability through passive diffusion mechanisms [29].

The hydrogen bond donor count is calculated as 2, corresponding to the hydroxyl groups at positions C-4 and C-5 that can participate in hydrogen bond formation [1] [32]. The hydrogen bond acceptor count is determined to be 4, representing the oxygen atoms in the hydroxyl groups and carbonyl functionalities that can accept hydrogen bonds from donor molecules [1] [32]. These parameters are crucial for predicting molecular interactions and solubility characteristics [32].

The rotatable bond count of 4 indicates moderate molecular flexibility, allowing conformational changes that may influence binding interactions and crystal packing arrangements [1]. The topological polar surface area, while not explicitly provided in the source data, can be estimated based on the functional groups present and contributes to predictions of membrane permeability and oral absorption [33].

Computational modeling studies have demonstrated the importance of density functional theory methods in predicting carbohydrate conformations and properties [19] [21]. The application of molecular dynamics simulations and quantum mechanical calculations provides insights into the preferred conformational states and energetic landscapes of deoxy sugars [19]. These computational approaches are particularly valuable for understanding the structural factors that influence reactivity and biological activity [21].

| Descriptor | Value | Significance |

|---|---|---|

| XLogP3-AA | -1.8 | Hydrophilic character |

| H-bond Donors | 2 | Hydroxyl groups |

| H-bond Acceptors | 4 | Oxygen atoms |

| Rotatable Bonds | 4 | Molecular flexibility |

Structural Comparison with Related Deoxy Sugars

3-Deoxy-glycero-pentos-2-ulose belongs to the broader family of deoxy sugars, which are characterized by the absence of one or more hydroxyl groups compared to their parent sugar molecules [24]. Structural comparison with related deoxy sugars reveals important relationships and distinguishing features that define this compound class [24]. The most fundamental comparison is with 2-deoxyribose, which lacks a hydroxyl group at the C-2 position and serves as the sugar component of deoxyribonucleic acid [24].

In contrast to 2-deoxyribose, which has the molecular formula C5H10O4 and a molecular weight of 134.13 grams per mole, 3-Deoxy-glycero-pentos-2-ulose exhibits a reduced molecular weight due to the presence of a ketone group at the C-2 position [16] [24]. The structural difference between these compounds illustrates the diversity within deoxy sugar chemistry and the impact of functional group modifications on molecular properties [24].

Related pentose derivatives include 3-Deoxy-L-threo-pentose, which shares the 3-deoxy characteristic but lacks the ketone functionality present in 3-Deoxy-glycero-pentos-2-ulose . The threo designation indicates a different stereochemical arrangement of the hydroxyl groups, demonstrating the importance of stereochemistry in deoxy sugar classification . These structural variations influence the biological activities and enzymatic recognition patterns of different deoxy sugar derivatives .

The comparison extends to other deoxy pentose sugars found in natural systems, such as those involved in bacterial cell wall biosynthesis and metabolic pathways [25]. The structural relationships among these compounds highlight the evolutionary and biosynthetic connections within carbohydrate metabolism [25]. Understanding these structural comparisons is essential for elucidating the biological roles and potential applications of 3-Deoxy-glycero-pentos-2-ulose [22].

| Compound | Molecular Formula | Deoxygenation Site | Molecular Weight |

|---|---|---|---|

| 3-Deoxy-glycero-pentos-2-ulose | C5H8O4 | C-3 | 132.11 g/mol |

| 2-Deoxyribose | C5H10O4 | C-2 | 134.13 g/mol |

| 3-Deoxy-L-threo-pentose | C5H10O4 | C-3 | 134.13 g/mol |

The enzymatic production of 3-deoxy-glycero-pentos-2-ulose from ADP-ribosylated histone H2B represents one of the most well-characterized biosynthetic pathways for this unique pentose derivative. The primary enzyme responsible for this conversion is ADP-ribosyl protein lyase, which was first purified and characterized from rat liver cytosol [1] [2]. This enzyme exhibits a molecular weight of approximately 83,000 daltons and demonstrates specific activity toward mono-ADP-ribosylated histone substrates [1] [3].

The enzymatic mechanism involves the cleavage of the bond between ADP-ribose and histone H2B through a lyase-mediated elimination reaction rather than hydrolysis [1] [2]. The enzyme operates optimally at pH 6.0 and shows significant inhibition (80-90%) in the presence of 5 millimolar ADP-ribose, suggesting feedback regulation [3]. Importantly, the enzyme exhibits substrate specificity for mono(ADP-ribose) modifications while showing minimal activity against oligo- or poly(ADP-ribose) substrates [1] [2].

The enzymatic product was initially identified as 5'-ADP-3"-deoxypent-2"-enofuranose, a dehydrated form of ADP-ribose [1] [2]. Upon further hydrolysis by snake venom phosphodiesterase and alkaline phosphatase, the terminal ribose residue was definitively identified as 3-deoxy-D-glycero-pentos-2-ulose through gas chromatography-mass spectrometric analysis [1]. The reduced sugar products were confirmed to be a mixture of 3-deoxy-threo- and 3-deoxy-erythro-pentitol, providing structural confirmation of the pentose identity [1] [2].

Recent advances in understanding histone ADP-ribosylation have revealed that this modification occurs extensively on all core histone proteins following DNA damage [4] [5]. The nucleosomal surface serves as the primary target for ADP-ribosylation, with specific residues including glutamate and aspartate being the major acceptor sites [4] [6]. This widespread modification pattern suggests that the enzymatic production of 3-deoxy-glycero-pentos-2-ulose may occur at multiple histone ADP-ribosylation sites under appropriate cellular conditions.

| Enzyme | Source | Molecular Weight (kDa) | Product | pH Optimum | Inhibition by ADP-ribose (5 mM) | Substrate Specificity | Mechanism |

|---|---|---|---|---|---|---|---|

| ADP-ribosyl protein lyase | Rat liver cytosol | 83 | 5'-ADP-3"-deoxypent-2"-enofuranose | 6.0 | 80-90% | Mono(ADP-ribose), minimal poly(ADP-ribose) | Lyase (elimination) |

| ADP-ribose-histone hydrolase | Mammalian cells | Not specified | 3-deoxy-D-glycero-pentos-2-ulose | Not specified | Not specified | ADP-ribosylated histones | Hydrolase |

Formation in L-Ascorbic Acid Degradation

The degradation of L-ascorbic acid (vitamin C) represents another significant pathway for the formation of 3-deoxy-glycero-pentos-2-ulose, particularly under specific pH and temperature conditions. This pathway has been extensively studied due to its relevance in food chemistry and biological systems [7] [8] [9].

The initial step in ascorbic acid degradation involves oxidation to dehydro-L-ascorbic acid, which can occur through both enzymatic and non-enzymatic mechanisms [8]. Under physiological conditions, dehydro-L-ascorbic acid undergoes hydrolysis to form 2,3-diketo-L-gulonate, representing a critical branch point in the degradation pathway [8]. This intermediate compound is metabolically labile and can proceed through multiple reaction pathways depending on environmental conditions.

Under acidic conditions, L-ascorbic acid undergoes direct degradation to form 3-deoxy-L-glycero-pentos-2-ulose as an intermediate product [9] [10]. This acid-catalyzed degradation reaction occurs without requiring oxygen and proceeds under typical food storage and cooking conditions [9]. The formation of 3-deoxy-L-glycero-pentos-2-ulose in this pathway has been confirmed through isolation and identification using 2,4-dinitrophenylhydrazone derivatives [9].

Research has demonstrated that both 3-deoxy-L-glycero-pentos-2-ulose (3-deoxy-L-xylosone) and L-threo-pentos-2-ulose (L-xylosone) serve as intermediates in the degradation of L-ascorbic acid [7] [10] [11]. These compounds can be formed through different mechanistic pathways depending on the specific reaction conditions, including pH, temperature, and the presence of catalytic agents.

The apoplastic degradation of ascorbic acid involves multiple pathways, with dehydro-L-ascorbic acid serving as a metabolic branch point [8]. One pathway involves oxidation to threonate plus oxalate, while another involves hydrolysis to 2,3-diketo-L-gulonate. The latter pathway can lead to the formation of various pentose derivatives, including 3-deoxy-glycero-pentos-2-ulose, through subsequent isomerization and rearrangement reactions [8].

| Pathway Step | Product | Conditions | Role of 3-deoxy compound |

|---|---|---|---|

| L-ascorbic acid oxidation | Dehydro-L-ascorbic acid | Oxidative stress | Not formed |

| Dehydro-L-ascorbic acid hydrolysis | 2,3-diketo-L-gulonate | Physiological pH | Not formed |

| 2,3-diketo-L-gulonate formation | Various degradation products | Neutral conditions | Precursor formation |

| Acid-catalyzed degradation | 3-deoxy-L-glycero-pentos-2-ulose | Acidic conditions | Direct product |

| Intermediate formation | L-threo-pentos-2-ulose | Various pH conditions | Co-product |

Relationship to Amadori Product Degradation

The degradation of Amadori products represents a crucial pathway in the formation of 3-deoxy-glycero-pentos-2-ulose, particularly in the context of the Maillard reaction and protein glycation processes. Amadori compounds, formed through the initial condensation of reducing sugars with amino groups, undergo complex degradation reactions that yield various dicarbonyl and deoxy sugar products [12] [13] [14].

Under physiological conditions, Amadori compounds decompose through multiple mechanisms including reverse aldol reactions, rearrangement processes, and hydrolysis reactions [14]. The decomposition of model Amadori compounds such as N-alpha-formyl-N-epsilon-fructoselysine has been shown to produce tetroses, pentoses, and 3-deoxyglucosone as major products [14]. The pentose products include both aldose and ketose sugars, with 3-deoxy-glycero-pentos-2-ulose being identified as a significant degradation product.

The formation of 3-deoxypentosulose from Amadori products occurs through a pathway specific to oligo- and polysaccharides [12]. This alpha-dicarbonyl compound forms from alpha-1,4-glucans such as maltose and maltotriose but not from glucose alone [12]. The proposed mechanism involves a retro-Claisen reaction of an enolization product of 1-amino-1,4-dideoxyhexosulose [12]. This intermediate can form through vinylogous alpha-elimination from the 2,3-enediol structure following Amadori rearrangement.

The degradation pathway proceeds through keto-enol tautomerization to create a 1-imino-3-keto structure, followed by hydroxyl anion attack that causes splitting of the C1 carbon [12]. This reaction generates formic acid or formamide and a pentose derivative that further reacts to produce 3-deoxypentosulose [12]. The specificity of this pathway for oligosaccharides explains why 3-deoxy-glycero-pentos-2-ulose formation is enhanced in systems containing disaccharides and higher oligomers.

Recent studies on Amadori product degradation under simultaneous dehydration-reaction conditions have shown enhanced formation of degradation products including 3-deoxyxylosone [15]. The yield of Amadori rearrangement products can be significantly increased through controlled reaction conditions, with subsequent degradation leading to higher concentrations of deoxy sugar products [15].

The relationship between Amadori product degradation and 3-deoxy-glycero-pentos-2-ulose formation is particularly important in food systems where protein glycation occurs during processing and storage [13] [16]. The formation of these compounds contributes to flavor development and can also lead to the formation of advanced glycation end products with potential health implications [13] [16].

Non-enzymatic Formation Mechanisms

Non-enzymatic formation mechanisms for 3-deoxy-glycero-pentos-2-ulose encompass a variety of chemical pathways that occur under physiological and processing conditions without the direct involvement of enzymes. These mechanisms are particularly important in food chemistry, industrial processes, and biological systems where thermal or chemical stress conditions prevail.

One of the primary non-enzymatic mechanisms involves the thermal degradation of disaccharides, particularly maltose and similar 1,4-linked oligosaccharides [17]. When maltose is heated in phosphate buffer at pH 7.5, it initially undergoes isomerization to maltulose through aldose-ketose interconversion [17]. The resulting maltulose then undergoes beta-elimination reactions followed by keto-enol tautomerization, leading to the formation of a 1,3-dicarbonyl intermediate with an aldehyde group at C-1 and a ketone group at C-3 [17].

The subsequent hydrolysis of this dicarbonyl intermediate yields formic acid and 3-deoxy-D-glycero-pent-2-ulose as major products [17]. This pathway demonstrates how structural rearrangements of common dietary sugars can lead to the formation of deoxy sugars under mild heating conditions that are relevant to food processing [17]. The mechanism differs significantly from the strongly alkaline conditions that typically favor isosaccharinic acid formation through benzylic acid rearrangement.

Chemical oxidation processes also contribute to non-enzymatic formation pathways. The degradation of glucose under oxidative conditions can generate various alpha-dicarbonyl compounds including 3-deoxyxylosone through both oxidative and non-oxidative pathways [18]. These pathways involve the formation of glucosone through oxidative mechanisms and 3-deoxyglucosone through non-oxidative processes, with subsequent cleavage reactions producing pentose derivatives [18].

Acid-catalyzed mechanisms represent another important class of non-enzymatic pathways. Under acidic conditions, reducing sugars can undergo direct conversion to deoxy sugar products through proton-catalyzed rearrangement reactions [9]. These reactions are particularly relevant in food preservation processes where acidic conditions are commonly employed [9].

The role of metal ions and other chemical catalysts in promoting non-enzymatic formation has also been documented. Transition metals can catalyze oxidative cleavage reactions that lead to the formation of deoxy sugar products from larger carbohydrate precursors [14]. The concentration and type of metal catalyst significantly influence both the rate and selectivity of these reactions.

Temperature-dependent mechanisms involve thermal decomposition pathways that become significant at elevated temperatures commonly encountered in food processing [19]. These pathways often involve multiple competing reactions including dehydration, cyclization, and fragmentation processes that can yield complex mixtures of products including 3-deoxy-glycero-pentos-2-ulose [19].

Formation via the Maillard Reaction

The Maillard reaction represents one of the most significant pathways for the formation of 3-deoxy-glycero-pentos-2-ulose in both food systems and biological environments. This complex series of reactions begins with the condensation of reducing sugars with amino groups from amino acids, peptides, or proteins, leading to a cascade of chemical transformations that produce diverse flavor, aroma, and color compounds [20] [21] [16].

The initial stage of the Maillard reaction involves nucleophilic attack by amino groups on the carbonyl carbon of reducing sugars, followed by dehydration to form a Schiff base [16]. This unstable intermediate undergoes cyclization and rearrangement to produce an N-substituted glycosylamine, which subsequently rearranges through the Amadori rearrangement to form the characteristic Amadori product [21] [16]. These Amadori compounds serve as key intermediates that can undergo further degradation to produce deoxy sugars including 3-deoxy-glycero-pentos-2-ulose.

The intermediate stage of the Maillard reaction is characterized by the degradation of Amadori products through multiple pathways [21]. Under specific pH and temperature conditions, these compounds can undergo fragmentation reactions that produce dicarbonyl intermediates and deoxy sugars [20] [21]. The formation of 3-deoxyosuloses has been identified as one of the most important pathways in color formation during Maillard reactions, with 3-deoxyhexosulose and related compounds serving as key intermediates [20].

Research using ribose-glycine model systems has provided detailed insights into the formation mechanisms [19]. High-resolution mass spectrometry analysis has revealed that dehydration reactions are among the most dominant processes in the formation of nitrogen-containing species during the first four hours of reaction [19]. Interestingly, dehydration of the carbohydrate backbone appears to be favored when the sugar is covalently bound to amino compounds, suggesting that amino acid conjugation enhances the formation of deoxy sugar products [19].

The pathway specificity for oligosaccharides and polysaccharides is particularly noteworthy in Maillard reaction systems [12]. Studies have demonstrated that 3-deoxypentosulose formation is enhanced in reactions involving maltose and maltotriose compared to glucose alone [12]. This specificity arises from the unique structural features of the reducing end in oligosaccharides, which can undergo specific rearrangement reactions not available to monosaccharides.

Advanced stages of the Maillard reaction involve the polymerization and condensation of various intermediates to form melanoidins and other high-molecular-weight compounds [20] [21]. However, the formation of 3-deoxy-glycero-pentos-2-ulose primarily occurs during the early to intermediate stages before extensive polymerization takes place [19]. The timing of formation is crucial for understanding both the flavor development in foods and the potential biological effects of these compounds.

The influence of reaction conditions on product formation has been extensively studied [13] [15]. Temperature, pH, water activity, and the presence of metal ions all significantly affect the yield and distribution of Maillard reaction products [13]. Controlled reaction conditions, such as simultaneous dehydration-reaction processes, can enhance the formation of specific products including deoxy sugar derivatives [15].

| Reaction Type | Starting Materials | Intermediate | Formation Mechanism | Final Product |

|---|---|---|---|---|

| Amadori rearrangement | Reducing sugars + amino acids | N-substituted glycosylamine | Cyclization and rearrangement | 3-deoxy-glycero-pentos-2-ulose |

| Retro-Claisen reaction | Amadori products | 1-amino-1,4-dideoxyhexosulose | Enolization and cleavage | 3-deoxypentosulose |

| Beta-elimination | 4-O-substituted sugars | 1,3-dicarbonyl compounds | Keto-enol tautomerization | 3-deoxy-D-glycero-pent-2-ulose |

| Dicarbonyl formation | Various sugar precursors | Alpha-dicarbonyl compounds | Oxidative/non-oxidative pathways | 3-deoxyxylosone |

| Non-oxidative cleavage | Oligosaccharides | Sugar fragments | Hydrolytic cleavage | 3-deoxy sugars |

Occurrence in Natural Systems and Food Products

The occurrence of 3-deoxy-glycero-pentos-2-ulose in natural systems and food products reflects its formation through multiple biochemical and chemical pathways under diverse environmental conditions. This compound has been identified in various biological matrices and food systems where thermal processing, oxidative stress, or glycation reactions occur.

In biological systems, 3-deoxy-glycero-pentos-2-ulose formation is closely associated with oxidative stress and DNA damage responses [7] [8]. The compound appears as an intermediate in the degradation of L-ascorbic acid under both physiological and stress conditions [7] [8]. In plant systems, the apoplastic degradation of ascorbic acid represents a significant source of this compound, particularly under conditions of heavy metal stress or other environmental challenges [8].

The formation of 3-deoxy-glycero-pentos-2-ulose in relation to advanced glycation end products has important implications for aging and diabetes-related complications [22]. While 3-deoxyglucosone is more commonly discussed as a diabetes marker, related deoxy sugar compounds including 3-deoxy-glycero-pentos-2-ulose can form through similar glycation pathways [22]. These compounds contribute to the modification and cross-linking of long-lived proteins such as collagen and crystallin [22].

Food processing represents a major source of 3-deoxy-glycero-pentos-2-ulose formation through thermal degradation pathways [17] [23]. The compound has been identified in systems involving the thermal treatment of maltose and other disaccharides under conditions commonly encountered in food processing [17]. Baking, roasting, and other high-temperature processes that promote Maillard reactions and sugar degradation can lead to significant formation of deoxy sugar products.

Caramelization processes represent another important pathway for formation in food systems [20]. Under high-temperature and acidic conditions typical of caramel production, reducing sugars undergo complex degradation reactions that can yield 3-deoxy-glycero-pentos-2-ulose along with other characteristic caramelization products such as hydroxymethylfurfural and furfural [20].

The presence of 3-deoxy-glycero-pentos-2-ulose in fermented foods and beverages has been documented in relation to Maillard reaction processes that occur during fermentation and aging [20]. These products can contribute to flavor development and may also serve as precursors for additional flavor compounds through secondary reactions.

In dairy products, protein glycation during processing and storage can lead to the formation of deoxy sugar intermediates [16]. The modification of milk proteins through Maillard reactions represents both a quality concern and a source of bioactive compounds, depending on the extent and nature of the reactions [16].

The occurrence in cereal-based products is particularly significant due to the prevalence of reducing sugars and amino compounds in grain systems [16]. Bread, pasta, and other processed cereal products can contain varying levels of 3-deoxy-glycero-pentos-2-ulose depending on processing conditions and ingredient composition [16].

| System/Product | Formation Conditions | Associated Compounds | Biological Significance |

|---|---|---|---|

| Thermal degradation of maltose | Phosphate buffer, pH 7.5, heat | Formic acid, maltulose | Food chemistry intermediate |

| Glucose degradation products | Physiological conditions | Glucosone, methylglyoxal | Diabetes-related compound |

| Protein glycation in foods | Food processing temperatures | Amadori products, melanoidins | Flavor development |

| Advanced glycation end products | Storage and aging | Pentosidine, carboxymethyl lysine | Aging and disease markers |

| Caramelization processes | High temperature, acidic conditions | Hydroxymethylfurfural, furfural | Food browning reactions |

Formation from Fructose-3-phosphate

The formation of 3-deoxy-glycero-pentos-2-ulose from fructose-3-phosphate represents an important metabolic pathway that links carbohydrate metabolism with the production of reactive dicarbonyl compounds. This pathway has gained significant attention due to its relevance in diabetes-related complications and the formation of advanced glycation end products [22].

Fructose-3-phosphate is formed through the phosphorylation of fructose by fructosamine-3-kinase, an enzyme that plays a crucial role in the detoxification of fructosamine compounds [22]. This phosphorylation reaction represents an attempt by cells to clear potentially harmful glycation products, but the resulting fructose-3-phosphate can undergo further degradation to produce reactive intermediates including 3-deoxyglucosone and related deoxy sugar compounds [22].

The degradation of fructose-3-phosphate proceeds through multiple pathways involving phosphate elimination and rearrangement reactions [22]. The presence of the phosphate group at the 3-position destabilizes the sugar structure and promotes elimination reactions that can lead to the formation of dicarbonyl intermediates [22]. These intermediates can undergo further fragmentation and rearrangement to produce pentose derivatives including 3-deoxy-glycero-pentos-2-ulose.

The enzymatic pathway involving fructosamine-3-kinase represents a double-edged mechanism in cellular metabolism [22]. While the enzyme serves to phosphorylate and mark fructosamine compounds for degradation, the products of this degradation can be more reactive than the original substrates [22]. This paradox highlights the complexity of cellular responses to glycation stress and the challenge of managing reactive carbonyl species.

The relationship between fructose-3-phosphate degradation and pentose formation is particularly relevant in the context of the pentose phosphate pathway and cellular oxidative stress responses [24]. The formation of deoxy pentose compounds from fructose-3-phosphate may represent a link between protein glycation pathways and carbohydrate metabolism, with potential implications for cellular energy production and antioxidant defenses.

Phosphate-catalyzed degradation mechanisms play a crucial role in the conversion of fructose-3-phosphate to deoxy sugar products [25]. Phosphate buffers can catalyze the degradation of various sugar derivatives through mechanisms involving phosphate-assisted elimination reactions [25]. These mechanisms are relevant both in biological systems where phosphate concentrations are high and in food systems where phosphate additives are commonly used.

The formation pathway from fructose-3-phosphate also intersects with other metabolic processes including the glyoxalase system and aldose reductase pathways [26]. These enzyme systems are involved in the detoxification of reactive carbonyl compounds and may influence the overall flux through pathways leading to 3-deoxy-glycero-pentos-2-ulose formation [26].

Understanding the formation of 3-deoxy-glycero-pentos-2-ulose from fructose-3-phosphate has important implications for therapeutic interventions in diabetes and aging-related diseases [22]. Strategies to modulate fructosamine-3-kinase activity or to enhance the clearance of deoxy sugar products may represent novel approaches to managing glycation stress and its associated complications [22].